molecular formula C11H9ClN2O B13314583 3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde

3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde

Cat. No.: B13314583
M. Wt: 220.65 g/mol
InChI Key: NPTJDCSXAZHUNX-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 4-methylbenzaldehyde under specific conditions. One common method is the cyclocondensation of hydrazine with a carbonyl system, followed by chlorination and subsequent reaction with 4-methylbenzaldehyde .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile
  • 3-(4-Chloro-1H-pyrazol-1-yl)benzoic acid
  • 3-(4-Chloro-1H-pyrazol-1-yl)benzyl alcohol

Uniqueness

3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde functional group, which confer distinct reactivity and potential biological activities.

Biological Activity

3-(4-Chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a pyrazole ring and a methyl-substituted benzaldehyde, suggests various pharmacological applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_8ClN_2O, with a molecular weight of approximately 220.65 g/mol. The presence of the chloro group and the aldehyde functionality contributes to its chemical reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing pyrazole rings often exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Pyrazole derivatives have been studied for their ability to inhibit the growth of various microorganisms.
  • Anticancer Properties : Several studies have highlighted the potential of pyrazole compounds in targeting cancer cells through various mechanisms, including kinase inhibition.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic effects against diseases.

Table 1: Summary of Biological Activities

Biological ActivityDescription
AntimicrobialInhibits growth of bacteria and fungi
AnticancerTargets cancer cell proliferation
Enzyme InhibitionInteracts with specific enzymes to modulate activity

The biological activity of this compound may be attributed to its ability to bind to active sites on enzymes or receptors. This binding can inhibit their function, leading to desired therapeutic effects. For instance, similar compounds have shown efficacy in inhibiting kinases involved in cancer progression .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that this compound could be further investigated for similar effects .
  • Antimicrobial Effects : Another study focused on the antimicrobial properties of pyrazole derivatives, demonstrating that some compounds effectively inhibited bacterial growth. This suggests potential applications for this compound in treating infections .

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Its structural analogues share similar pyrazole characteristics but differ in substituent positions and types.

Table 2: Structural Analogues

Compound NameStructureUnique Features
3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehydeStructureSimilar pyrazole structure with different substitutions
5-MethylpyrazoleStructureLacks aldehyde functionality; emphasizes pyrazole properties

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-4-methylbenzaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-2-3-9(7-15)4-11(8)14-6-10(12)5-13-14/h2-7H,1H3

InChI Key

NPTJDCSXAZHUNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)N2C=C(C=N2)Cl

Origin of Product

United States

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